Cas no 596818-05-2 (1-(1,3-thiazol-2-yl)piperidin-4-amine)
1-(1,3-thiazol-2-yl)piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Thiazolyl)-4-piperidinamine
- (2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID
- 1-(1,3-thiazol-2-yl)piperidin-4-amine
- 1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride
- 4-Piperidinamine,1-(2-thiazolyl)-
- AG-G-12855
- CTK5B0298
- KB-146828
- N-2'-THIAZOLE-4-AMINOPIPERIDINE
- 4-Piperidinamine,1-(2-thiazolyl)-(9CI)
- SCHEMBL20243707
- F8882-2143
- EN300-197864
- 1-(Thiazol-2-yl)piperidin-4-amine
- 596818-05-2
- FT-0713930
- Z431747968
- DTXSID40656025
- AKOS009423617
- DB-072679
- G53550
-
- MDL: MFCD24842731
- Inchi: 1S/C8H13N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h3,6-7H,1-2,4-5,9H2
- InChI Key: SQWHSDXOVVYPSX-UHFFFAOYSA-N
- SMILES: S1C=CN=C1N1CCC(CC1)N
Computed Properties
- Exact Mass: 183.08300
- Monoisotopic Mass: 183.083
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.4A^2
- XLogP3: 1
Experimental Properties
- Density: 1.205
- Boiling Point: 308.2 °C at 760 mmHg
- Flash Point: 140.2 °C
- Refractive Index: 1.587
- PSA: 70.39000
- LogP: 1.83590
1-(1,3-thiazol-2-yl)piperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B703833-10mg |
1-(1,3-thiazol-2-yl)piperidin-4-amine |
596818-05-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B703833-50mg |
1-(1,3-thiazol-2-yl)piperidin-4-amine |
596818-05-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B703833-100mg |
1-(1,3-thiazol-2-yl)piperidin-4-amine |
596818-05-2 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM181373-1g |
1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride |
596818-05-2 | 97% | 1g |
$653 | 2023-02-17 | |
| Advanced ChemBlocks | L20250-1G |
1-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride |
596818-05-2 | 95% | 1G |
$730 | 2023-09-16 | |
| Advanced ChemBlocks | L20250-5G |
1-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride |
596818-05-2 | 95% | 5G |
$2,175 | 2023-09-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10111-1G |
1-(1,3-thiazol-2-yl)piperidin-4-amine |
596818-05-2 | 95% | 1g |
¥ 2,547.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10111-5G |
1-(1,3-thiazol-2-yl)piperidin-4-amine |
596818-05-2 | 95% | 5g |
¥ 7,616.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10111-10G |
1-(1,3-thiazol-2-yl)piperidin-4-amine |
596818-05-2 | 95% | 10g |
¥ 11,299.00 | 2023-03-17 | |
| Enamine | EN300-197864-0.05g |
1-(1,3-thiazol-2-yl)piperidin-4-amine |
596818-05-2 | 95.0% | 0.05g |
$101.0 | 2025-02-20 |
1-(1,3-thiazol-2-yl)piperidin-4-amine Suppliers
1-(1,3-thiazol-2-yl)piperidin-4-amine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-(1,3-thiazol-2-yl)piperidin-4-amine
Comprehensive Guide to 1-(1,3-thiazol-2-yl)piperidin-4-amine (CAS No. 596818-05-2): Properties, Applications, and Market Insights
1-(1,3-thiazol-2-yl)piperidin-4-amine (CAS No. 596818-05-2) is a heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound combines a piperidine core with a thiazole moiety, creating a versatile scaffold for drug discovery. The presence of both nitrogen-containing rings makes it particularly interesting for medicinal chemistry applications, as these structural elements are frequently found in bioactive molecules.
The molecular formula of 1-(1,3-thiazol-2-yl)piperidin-4-amine is C8H13N3S, with a molecular weight of 183.27 g/mol. Its chemical structure features a piperidin-4-amine group attached to the 2-position of a 1,3-thiazole ring. This arrangement provides multiple sites for potential derivatization, making it a valuable building block in combinatorial chemistry. Researchers often search for "thiazole piperidine derivatives" or "piperidin-4-amine compounds" when investigating similar structures for drug development.
In recent years, 1-(1,3-thiazol-2-yl)piperidin-4-amine has emerged as a key intermediate in the synthesis of various therapeutic agents. The compound's popularity in medicinal chemistry stems from the fact that both thiazole and piperidine motifs are prevalent in FDA-approved drugs. Pharmaceutical companies frequently explore "thiazole-containing drug candidates" and "piperidine-based pharmaceuticals" as these scaffolds often demonstrate favorable pharmacokinetic properties.
The synthesis of 1-(1,3-thiazol-2-yl)piperidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. Many researchers search for "synthesis of thiazolyl piperidine derivatives" or "596818-05-2 preparation methods" to find optimized synthetic routes. The compound's purity and stability make it suitable for various downstream applications, particularly in high-throughput screening programs where reliable building blocks are essential.
Beyond pharmaceutical applications, 1-(1,3-thiazol-2-yl)piperidin-4-amine has shown promise in materials science. The compound's electronic properties, derived from its conjugated system, make it interesting for organic electronic applications. Scientists investigating "heterocyclic compounds for organic electronics" or "nitrogen-containing semiconductors" might find this compound relevant to their research. The thiazole ring's electron-withdrawing character combined with the piperidine's basicity creates unique electronic properties worth exploring.
The global market for 1-(1,3-thiazol-2-yl)piperidin-4-amine has been growing steadily, driven by increasing demand from the pharmaceutical sector. Market analysts tracking "specialty chemical market trends" or "pharmaceutical intermediates growth" have noted the compound's rising importance. Several contract research organizations and fine chemical suppliers now include this compound in their catalogs, catering to the needs of drug discovery teams worldwide.
Quality control of 1-(1,3-thiazol-2-yl)piperidin-4-amine is crucial for its applications, with analytical methods like HPLC, NMR, and mass spectrometry being commonly employed. Laboratories searching for "analytical methods for heterocyclic amines" or "CAS 596818-05-2 characterization" require robust protocols to ensure compound purity. The compound typically appears as a white to off-white crystalline powder with defined melting points and solubility characteristics.
Recent patent literature reveals growing interest in 1-(1,3-thiazol-2-yl)piperidin-4-amine derivatives, particularly in therapeutic areas such as central nervous system disorders and infectious diseases. Intellectual property searches for "thiazole piperidine patents" or "new drug scaffolds 2023" frequently uncover applications of this core structure. The compound's versatility allows for modifications that can modulate biological activity, making it valuable for structure-activity relationship studies.
Environmental and safety considerations for 1-(1,3-thiazol-2-yl)piperidin-4-amine are important for industrial-scale production. While not classified as hazardous under standard regulations, proper handling procedures should be followed. Safety data sheets for "piperidine-thiazole compounds" or "handling nitrogen heterocycles" provide essential guidance for laboratory personnel working with this material.
The future outlook for 1-(1,3-thiazol-2-yl)piperidin-4-amine appears promising, with ongoing research exploring its potential in various fields. As drug discovery moves toward more complex molecular architectures, the demand for versatile building blocks like this compound is expected to increase. Researchers investigating "next-generation drug scaffolds" or "emerging heterocyclic compounds" will likely continue to explore the possibilities offered by this interesting molecular framework.
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